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Compound of Interest

Compound Name: Quinethazone

Cat. No.: B1679951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of

Quinethazone, a thiazide-like diuretic. The document details its molecular architecture,

physicochemical properties, mechanism of action, and the experimental protocols used for its

characterization.

Chemical Structure and Nomenclature
Quinethazone is a synthetic organic compound belonging to the quinazoline class of

molecules.[1] Its structure features a tetrahydro-quinazolinone core substituted with an ethyl

group, a chloro group, and a sulfonamide group, the last of which is critical for its diuretic

activity.

The IUPAC name for Quinethazone is 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-

sulfonamide.[1] The chemical structure is visualized below.

Caption: 2D Chemical Structure of Quinethazone.

Physicochemical and Quantitative Data
The key quantitative properties of Quinethazone are summarized in the table below. These

parameters are essential for understanding its pharmacokinetic and pharmacodynamic

behavior, including absorption, distribution, and receptor interaction.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₂ClN₃O₃S [1]

Molecular Weight 289.74 g/mol [1]

IUPAC Name

7-chloro-2-ethyl-4-oxo-2,3-

dihydro-1H-quinazoline-6-

sulfonamide

[1]

CAS Number 73-49-4 [1]

Physical Description
Fibrous crystals or white

powder
[1]

Water Solubility 0.15 g/L (at 25 °C) [2]

Other Solubilities Soluble in acetone and alcohol [1]

pKa
9.3 (Uncertain), 10.7

(Uncertain)
[2]

LogP (XlogP) 1.2

Mechanism of Action and Signaling Pathway
Quinethazone exerts its diuretic and antihypertensive effects primarily by inhibiting the

thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC), encoded by the SLC12A3 gene, in the distal

convoluted tubule (DCT) of the kidney.[3] By blocking this transporter, Quinethazone prevents

the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This

leads to an increased excretion of water (osmotic diuresis), sodium, and chloride, which

reduces extracellular fluid volume and subsequently lowers blood pressure.[3] Additionally,

Quinethazone has been noted to be a weak inhibitor of carbonic anhydrase.[3]

The workflow below illustrates this primary mechanism of action.
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Caption: Signaling pathway for Quinethazone's diuretic action.

Experimental Protocols
The structural elucidation and characterization of Quinethazone involve several key analytical

techniques. Below are detailed methodologies for its synthesis and structural analysis.

The original synthesis of Quinethazone was reported by Cohen et al. in 1960. While the full

historical text is not detailed here, a representative modern synthesis for a quinazolinone

derivative involves a cyclocondensation reaction.

Reaction Setup: A mixture of 2-amino-4-chloro-5-sulfamoyl-N-ethylaniline (1.0 eq) and

triethyl orthoformate (1.2 eq) in a round-bottom flask is heated under reflux in an inert solvent

such as ethanol.

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a

suitable mobile phase (e.g., ethyl acetate/hexane mixture) until the starting material is

consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the

solvent is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or acetone) to yield the pure Quinethazone product.[4]

Characterization: The final product's identity and purity are confirmed using techniques

described below (NMR, MS).

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Sample Preparation: Approximately 5-10 mg of purified Quinethazone is dissolved in 0.6 mL

of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2
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seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired on the same instrument. A

proton-decoupled sequence (e.g., DEPT or APT) is used to simplify the spectrum and

provide information on the type of carbon (CH, CH₂, CH₃, C).[5] A longer relaxation delay (5-

10 seconds) and a larger number of scans (1024 or more) are typically required due to the

low natural abundance of ¹³C.[6]

Data Analysis: The chemical shifts (δ), integration values, and coupling constants (J) in the

¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the

presence of the ethyl group, the aromatic protons, and the overall molecular structure.[5][7]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern,

further confirming the structure.

Sample Preparation: A dilute solution of Quinethazone (approx. 10-100 µg/mL) is prepared

in a suitable solvent like methanol or acetonitrile.

Ionization: The sample is introduced into a high-resolution mass spectrometer (HRMS) using

an appropriate ionization source, such as Electrospray Ionization (ESI).[5]

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The

instrument is calibrated to ensure high mass accuracy (<5 ppm).[8]

Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻),

which should correspond to the calculated exact mass of Quinethazone (C₁₀H₁₂ClN₃O₃S).

The isotopic pattern, particularly the M+2 peak characteristic of a chlorine-containing

compound, is also verified.[4][5]

To obtain the definitive three-dimensional atomic arrangement, single-crystal X-ray diffraction is

the gold standard.

Crystal Growth: High-quality single crystals of Quinethazone are grown.[9] A common

method is slow evaporation, where a saturated solution of the compound in a suitable

solvent (e.g., acetone) is left undisturbed in a loosely covered vial for several days to weeks.

[10]
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Crystal Selection and Mounting: A suitable crystal (typically >0.1 mm in all dimensions, with

no visible defects) is selected under a microscope and mounted on a goniometer head.[11]

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a

monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

[11]

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The atomic positions are determined using direct methods

or Patterson methods, and the structural model is refined against the experimental data to

yield the final, precise 3D structure, including bond lengths and angles.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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